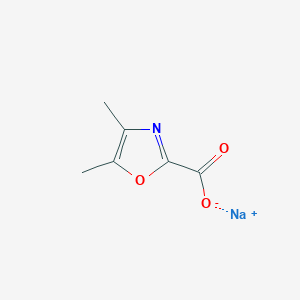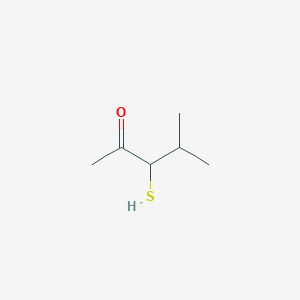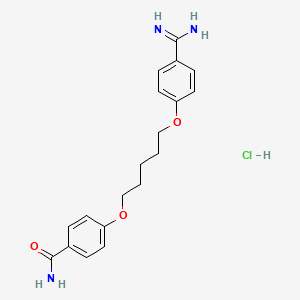
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a cyclopropane ring substituted with a 2-chloroethenyl group and two methyl groups. The E,Z notation indicates the geometric isomerism around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the 2-Chloroethenyl Group: The 2-chloroethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Carboxylation: The final step involves the carboxylation of the cyclopropane ring, which can be achieved through a Grignard reaction followed by carbonation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the 2-chloroethenyl group to an ethyl group.
Substitution: The chlorine atom in the 2-chloroethenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted cyclopropane derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
E,Z-cis-3-(2-Bromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a bromine atom instead of chlorine.
E,Z-cis-3-(2-Fluoroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a fluorine atom instead of chlorine.
E,Z-cis-3-(2-Methylethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is unique due to the presence of the 2-chloroethenyl group, which imparts specific chemical reactivity and potential biological activity. The geometric isomerism (E,Z) also adds to its uniqueness, as different isomers can exhibit distinct properties.
Propiedades
Fórmula molecular |
C8H11ClO2 |
|---|---|
Peso molecular |
174.62 g/mol |
Nombre IUPAC |
(1R,3R)-3-[(E)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/b4-3+/t5-,6-/m0/s1 |
Clave InChI |
OTIZHBRWDXPZIF-WFYOFFIASA-N |
SMILES isomérico |
CC1([C@H]([C@H]1C(=O)O)/C=C/Cl)C |
SMILES canónico |
CC1(C(C1C(=O)O)C=CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)



![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13449836.png)




